1-(1-(Methylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
Description
Properties
IUPAC Name |
1-(1-methylsulfonylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-23(21,22)16-9-7-12(8-10-16)17-11-14(19)18(15(17)20)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLQBJAHKYXWQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(Methylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a piperidine ring and an imidazolidine dione moiety, which are critical for its biological activity.
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Enzyme Inhibition :
- The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and urease. These enzymes play significant roles in neurotransmission and metabolic processes, respectively. Inhibition of AChE is particularly relevant for neurodegenerative diseases like Alzheimer's.
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Antibacterial Activity :
- Preliminary studies indicate that derivatives of this compound exhibit antibacterial properties against several strains, including Salmonella typhi and Bacillus subtilis. This suggests a potential application in treating bacterial infections.
- Cancer Therapeutics :
Table 1: Summary of Biological Activities
Case Study 1: Antibacterial Efficacy
A study synthesized various piperidine derivatives, including modifications of the target compound. The antibacterial screening revealed that certain derivatives exhibited significant activity against Escherichia coli and Staphylococcus aureus, with IC50 values indicating effectiveness comparable to standard antibiotics. Specifically, compounds with the methylsulfonyl group showed enhanced binding affinity to bacterial targets .
Case Study 2: Neuroprotective Effects
In a model evaluating neuroprotective agents, a derivative of the compound was tested for its ability to inhibit AChE. Results demonstrated that it significantly reduced AChE activity in vitro, suggesting potential applications in treating Alzheimer's disease. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a family of derivatives where the piperidin-4-yl group is functionalized with diverse acyl or sulfonyl substituents. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Analogs
Key Differences and Implications
This may improve aqueous solubility but reduce membrane permeability . Acylated Derivatives: The 2-methoxybenzoyl () and 7-methoxybenzofuran-2-carbonyl () substituents introduce aromaticity and methoxy groups, which could increase lipophilicity and metabolic stability. These groups are often associated with enhanced receptor-binding affinity in kinase inhibitors or GPCR-targeted drugs.
Molecular Weight and Drug-Likeness: The methylsulfonyl analog (MW 395.45) falls within the acceptable range for oral bioavailability (Lipinski’s rule of five).
Biological Activity Insights :
- While specific activity data for the methylsulfonyl compound are unavailable, analogs with methoxybenzoyl groups (e.g., ) have shown moderate inhibitory activity against serine/threonine kinases in preliminary screens .
- The benzofuran-containing analog () may exhibit enhanced π-π stacking interactions with aromatic residues in enzyme active sites, a feature exploited in protease inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
